molecular formula C18H22N2O B11840867 (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol CAS No. 920494-47-9

(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol

Cat. No.: B11840867
CAS No.: 920494-47-9
M. Wt: 282.4 g/mol
InChI Key: HRYYLQVIRUDYOY-UHFFFAOYSA-N
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Description

(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.

    Introduction of the Amino Group: The bis(cyclopropylmethyl)amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Mechanism of Action

The mechanism of action of (4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Bis(cyclopropylmethyl)amino)quinolin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its bis(cyclopropylmethyl)amino group and hydroxyl group at the 3-position of the quinoline ring make it a versatile compound for various applications .

Properties

CAS No.

920494-47-9

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

[4-[bis(cyclopropylmethyl)amino]quinolin-3-yl]methanol

InChI

InChI=1S/C18H22N2O/c21-12-15-9-19-17-4-2-1-3-16(17)18(15)20(10-13-5-6-13)11-14-7-8-14/h1-4,9,13-14,21H,5-8,10-12H2

InChI Key

HRYYLQVIRUDYOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2CC2)C3=C(C=NC4=CC=CC=C43)CO

Origin of Product

United States

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